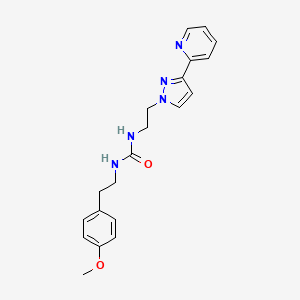
1-(4-methoxyphenethyl)-3-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-methoxyphenethyl)-3-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)urea is a useful research compound. Its molecular formula is C20H23N5O2 and its molecular weight is 365.437. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-(4-methoxyphenethyl)-3-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)urea is a synthetic organic compound with a complex structure that suggests potential pharmacological activities. This article explores its biological activity, focusing on its mechanisms, efficacy, and potential therapeutic applications based on various research findings.
Chemical Structure and Properties
The compound features a urea linkage connecting a methoxyphenethyl group and a pyridinyl-pyrazol moiety. The presence of the methoxy group enhances solubility and may influence bioavailability, making it a candidate for further pharmacological studies.
Biological Activity Overview
Research indicates that derivatives of pyrazole and urea compounds exhibit diverse biological activities, including:
- Antitumor Activity : Compounds with similar structures have shown effectiveness against various cancer cell lines by inhibiting key signaling pathways involved in cell proliferation and survival.
- Anti-inflammatory Effects : Many pyrazole derivatives are noted for their ability to modulate inflammatory responses, potentially through inhibition of nitric oxide production and other inflammatory mediators.
- Antimicrobial Properties : Some studies have highlighted the antimicrobial activity of related compounds against both gram-positive and gram-negative bacteria.
The biological activity of this compound likely involves interactions with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes such as cyclooxygenases or protein kinases, which are pivotal in cancer progression and inflammatory responses.
- Receptor Modulation : It may interact with receptors involved in cell signaling pathways, influencing processes such as apoptosis and cell cycle regulation.
Case Studies
Recent studies have focused on the synthesis and evaluation of pyrazole derivatives, including the target compound. Here are some notable findings:
-
Antitumor Activity :
- A study evaluated similar pyrazole derivatives for their inhibitory effects on BRAF(V600E) mutations, demonstrating significant antitumor activity (IC50 values ranging from 100 nM to 500 nM) .
- Another investigation reported that compounds with structural similarities inhibited Aurora-A kinase, a critical target in cancer therapy .
-
Anti-inflammatory Activity :
- Compounds derived from pyrazole structures were shown to reduce LPS-induced nitric oxide production by up to 70%, indicating strong anti-inflammatory potential .
- The methoxy group in the structure was hypothesized to enhance anti-inflammatory effects by improving solubility and receptor binding affinity .
- Antimicrobial Effects :
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
1-[2-(4-methoxyphenyl)ethyl]-3-[2-(3-pyridin-2-ylpyrazol-1-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O2/c1-27-17-7-5-16(6-8-17)9-12-22-20(26)23-13-15-25-14-10-19(24-25)18-4-2-3-11-21-18/h2-8,10-11,14H,9,12-13,15H2,1H3,(H2,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFNUTHXXJZBUGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)NCCN2C=CC(=N2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














